Acemannan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

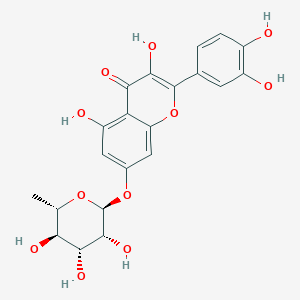

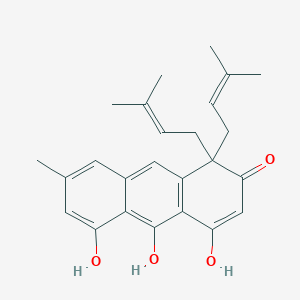

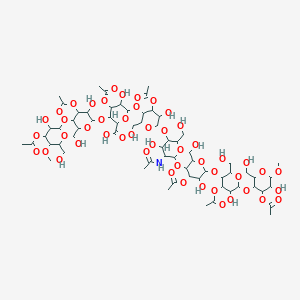

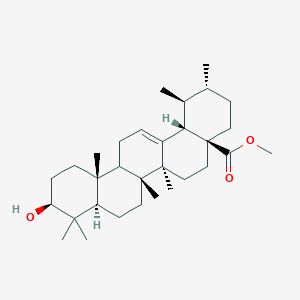

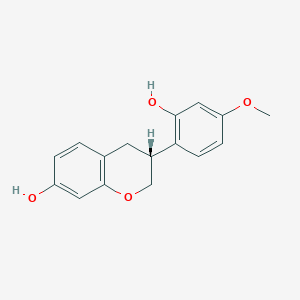

Acemannan is a D-isomer mucopolysaccharide found in aloe vera leaves . It’s a complex polysaccharide composed of mannose, glucose, and galactose monomers . This compound has potential immunostimulant, antiviral, antineoplastic, and gastrointestinal properties .

Synthesis Analysis

This compound is produced by a specialized cell called a leucoplast found in the inner leaf gel of the aloe plant . The extraction and purification of this compound involve several steps, including centrifugation and lyophilization .Molecular Structure Analysis

This compound’s monomer is mannoacetate linked by β-1,4-glycosidic bonds . The structural characteristics of this compound have been studied using various spectral methods such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and ultraviolet–visible spectroscopy .Chemical Reactions Analysis

This compound has been demonstrated to induce macrophages to secrete interferon (IFN), tumor necrosis factor-α (TNF-α), and interleukins (IL-1) . This suggests that this compound might help prevent or abrogate viral infections.Physical and Chemical Properties Analysis

This compound is a hydrophilic polymer . The effects of heat treatment and dehydration on the physicochemical properties of this compound have been studied, indicating that the modification of this compound is especially significant at 60 °C .Wissenschaftliche Forschungsanwendungen

Skin, Digestion, and Immunomodulation : Acemannan has demonstrated benefits in topical, oral, and intravenous applications. Its use enhances vaccine efficacy, promotes wound healing, and has immunomodulatory effects. It aids in digestive processes and can also be applied topically in combination with chitosan to accelerate wound closure (Sadgrove & Simmonds, 2021).

Oral Health : In the treatment of oral aphthous ulceration, this compound has shown efficacy comparable to traditional treatments like triamcinolone acetonide, making it a viable option for those avoiding steroids (Bhalang, Thunyakitpisal, & Rungsirisatean, 2013).

Functional Ingredient in Foods : this compound is identified as a key bioactive compound in Aloe vera, with various health benefits. It has been proposed as a functional ingredient in food products due to its nutritional properties (Rodríguez Rodríguez, Darias Martín, & Díaz Romero, 2010).

Dentin Regeneration : this compound has shown promising results in dentin regeneration and treatment of teeth with reversible pulpitis, indicating its potential in dental applications (Songsiripradubboon et al., 2017).

Immunomodulatory and Antitumor Activities : this compound is known for its osteogenic, anti-inflammatory, antibacterial, antiviral, and antitumor activities, primarily exerted through the activation of immune responses (Sierra-García et al., 2014).

Dendritic Cell Maturation : It induces phenotypic and functional maturation of immature dendritic cells, an essential process for initiating primary immune responses (Lee et al., 2001).

Skin Wound Healing : this compound accelerates skin wound healing and cell proliferation through the AKT/mTOR signaling pathway, demonstrating its effectiveness in dermatological applications (Xing et al., 2015).

Bioactivity of this compound : The physical and biological properties of this compound are influenced by its acetylation level. This aspect is critical for understanding its effectiveness in various applications (Chokboribal et al., 2015).

Bone Regeneration : this compound has been found to be effective in bone regeneration, specifically in calvarial defect healing in rats, indicating its potential in orthopedic and dental applications (Godoy et al., 2018).

Macrophage Activation and Immunomodulation : Studies have shown that this compound can activate macrophages, inducing cytokine production and other immune responses, which is critical for its therapeutic potential (Ramamoorthy, Kemp, & Tizard, 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

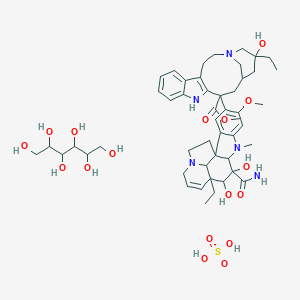

6-[6-[5-acetamido-6-[4-acetyloxy-6-[4-acetyloxy-6-[4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[4-acetyloxy-5-[4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYXESIZZFUVRD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H100NO49- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1691.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110042-95-0 |

Source

|

| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,13Z,17S,19R)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B192652.png)